2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Fluoro-4,5-dimethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid→2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Scientific Research Applications
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzene-1-sulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Uniqueness
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable reagent in organic synthesis and research applications.
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNVXSVITXLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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